3-ethyl-5-methyl-N-phenyl-4-isoxazolecarboxamide
Overview
Description
3-ethyl-5-methyl-N-phenyl-4-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamides. It is also known as EMPC or PHCCC, and it has been extensively studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of 3-ethyl-5-methyl-N-phenyl-4-isoxazolecarboxamide involves binding to the allosteric site of mGluR4, which enhances the receptor's response to glutamate. This results in the activation of downstream signaling pathways that regulate neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that 3-ethyl-5-methyl-N-phenyl-4-isoxazolecarboxamide can enhance the release of neurotransmitters such as GABA and glutamate, which are involved in the regulation of neuronal activity. It has also been shown to modulate synaptic plasticity, which is essential for learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 3-ethyl-5-methyl-N-phenyl-4-isoxazolecarboxamide in lab experiments is its specificity for mGluR4, which allows for targeted modulation of glutamatergic neurotransmission. However, its limited solubility in water can make it challenging to work with in some experimental conditions.
Future Directions
There are several potential future directions for research on 3-ethyl-5-methyl-N-phenyl-4-isoxazolecarboxamide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective analogs with improved solubility and pharmacokinetic properties.
Scientific Research Applications
3-ethyl-5-methyl-N-phenyl-4-isoxazolecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of neurotransmitter release and synaptic plasticity.
properties
IUPAC Name |
3-ethyl-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-11-12(9(2)17-15-11)13(16)14-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWCZJJXQIGFQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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